Product packaging for Methyl 4-amino-3-nitrobenzoate(Cat. No.:CAS No. 3987-92-6)

Methyl 4-amino-3-nitrobenzoate

Cat. No.: B1308272
CAS No.: 3987-92-6
M. Wt: 196.16 g/mol
InChI Key: HNTLUEZVPLRQEV-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6) is a nitro-substituted aromatic ester with the molecular formula C₈H₈N₂O₄ and a molar mass of 196.16 g/mol . It features an amino group at the 4-position and a nitro group at the 3-position of the benzene ring, with a methyl ester at the carboxylate position. Key properties include:

  • Melting Point: 188–191°C (reported by Thermo Scientific) or 204°C (Carl Roth) , with discrepancies likely due to purity variations.
  • Applications: Used as a synthetic intermediate in pharmaceuticals (e.g., TAML-COOMe Fe complexes) and biochemical studies .
  • Synthesis: Prepared via esterification of 4-amino-3-nitrobenzoic acid with methanol under anhydrous conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1308272 Methyl 4-amino-3-nitrobenzoate CAS No. 3987-92-6

Properties

IUPAC Name

methyl 4-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTLUEZVPLRQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398117
Record name methyl 4-amino-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3987-92-6
Record name Methyl 4-amino-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3987-92-6
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Record name methyl 4-amino-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-nitrobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Methyl 4-aminobenzoate: The synthesis of methyl 4-amino-3-nitrobenzoate typically begins with the nitration of methyl 4-aminobenzoate

    Esterification: Another method involves the esterification of 4-amino-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Methyl 4-amino-3-nitrobenzoate can undergo reduction reactions where the nitro group is reduced to an amino group.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-amino-3-nitrobenzoate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. It is also employed in the manufacture of photographic chemicals and as a stabilizer in certain formulations .

Mechanism of Action

The mechanism of action of methyl 4-amino-3-nitrobenzoate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in reduction reactions, while the amino group can engage in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl 4-amino-3-nitrobenzoate

  • Structure : Ethyl ester analog (C₉H₁₀N₂O₄).
  • Synthesis: Uses hydrazine monohydrate and acetic acid for deprotection .

Methyl 3-amino-4-nitrobenzoate

  • Structure: Positional isomer (amino at 3-position, nitro at 4-position).
  • Key Differences: Reactivity: Altered electronic effects due to nitro group placement may influence reduction kinetics or hydrogen bonding . Applications: Limited data, but positional isomers often exhibit distinct biological activities .

Methyl 4-fluoro-3-nitrobenzoate

  • Structure: Fluorine substituent at the 4-position (C₈H₇FNO₄).
  • Key Differences :
    • Electron Effects : Fluorine’s electron-withdrawing nature enhances electrophilic reactivity, useful in Suzuki coupling or nucleophilic substitution .
    • Melting Point : Likely lower than the parent compound due to reduced crystallinity .

Methyl 4-chloro-3-nitrobenzoate

  • Structure: Chlorine substituent at 4-position (C₈H₇ClNO₄).
  • Key Differences :
    • Reactivity : Chlorine facilitates nucleophilic aromatic substitution, enabling further functionalization .
    • Toxicity : Higher environmental persistence compared to fluorine analogs .

4-(Methylamino)-3-nitrobenzoic Acid

  • Structure : Carboxylic acid derivative (C₈H₈N₂O₄).
  • Key Differences :
    • Acidity : Carboxylic acid group (pKa ~2.5) increases water solubility, advantageous for ionic interactions in drug formulations .
    • Applications : Directly used in anticoagulation therapies and as a biochemical probe .

Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate

  • Structure : Added butyryl and methyl groups (C₁₃H₁₆N₂O₅).
  • Key Differences: Steric Effects: Bulky substituents may hinder crystallization, lowering melting point . Synthesis: Nitration with mixed HNO₃/H₂SO₄ improves yield (80%) compared to traditional methods .

Comparative Data Table

Compound Molecular Formula Substituents Melting Point (°C) Key Applications Reference
Methyl 4-amino-3-nitrobenzoate C₈H₈N₂O₄ 4-NH₂, 3-NO₂, COOCH₃ 188–204 Pharmaceutical intermediates
Ethyl 4-amino-3-nitrobenzoate C₉H₁₀N₂O₄ 4-NH₂, 3-NO₂, COOCH₂CH₃ Not reported Drug synthesis
Methyl 3-amino-4-nitrobenzoate C₈H₈N₂O₄ 3-NH₂, 4-NO₂, COOCH₃ Not reported Isomer-specific studies
Methyl 4-fluoro-3-nitrobenzoate C₈H₇FNO₄ 4-F, 3-NO₂, COOCH₃ Not reported Electrophilic reactions
4-(Methylamino)-3-nitrobenzoic Acid C₈H₈N₂O₄ 4-NHCH₃, 3-NO₂, COOH Not reported Anticoagulant research
Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate C₁₃H₁₆N₂O₅ 4-NHCOC₃H₇, 3-CH₃, 5-NO₂, COOCH₃ Not reported High-yield synthetic routes

Research Findings and Trends

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂, F, Cl) enhance electrophilicity, while electron-donating groups (e.g., NH₂) stabilize intermediates in reduction reactions .
  • Synthetic Efficiency: Mixed-acid nitration (HNO₃/H₂SO₄) improves yields for nitro derivatives compared to single-acid methods .
  • Biological Relevance: The amino-nitro motif is critical in prodrug activation, where nitro groups are reduced to amines in vivo .

Biological Activity

Methyl 4-amino-3-nitrobenzoate (CAS Number: 3987-92-6) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C8_8H8_8N2_2O4_4
  • Molecular Weight : 196.16 g/mol
  • Melting Point : 188–191 °C
  • Density : 1.1 g/cm³
  • Solubility : Moderate solubility in organic solvents.

Synthesis

This compound can be synthesized via Fischer esterification, where 4-amino-3-nitrobenzoic acid reacts with methanol in the presence of a catalyst such as concentrated sulfuric acid. The process involves liquid-liquid extraction to purify the ester product, which is characterized by techniques such as NMR and IR spectroscopy .

Antimicrobial Properties

This compound exhibits notable antibacterial activity. Research has shown that it can inhibit various bacterial strains, including multidrug-resistant (MDR) strains of Staphylococcus aureus and Enterococcus species. For instance, studies indicate that derivatives of this compound have minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against certain Gram-positive bacteria .

The compound functions as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to cell death in susceptible bacterial strains . The crystal structure analysis of related compounds has revealed their binding modes at the ATP-binding sites of these enzymes, providing insights into their mechanism of action.

Effects on Protozoa

In addition to its antibacterial properties, this compound has been investigated for its effects on protozoan parasites such as Trypanosoma cruzi. It has been reported that this compound influences the expression levels of critical genes involved in the parasite's life cycle, indicating potential applications in treating diseases like Chagas disease .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of derivatives based on this compound showed enhanced antibacterial activity against MDR strains. The lead compound exhibited favorable pharmacokinetic properties alongside potent enzyme inhibition .
  • Protozoan Gene Expression : Research focused on the impact of this compound on T. cruzi revealed significant modulation of trans-sialidase gene expression, suggesting its potential role in antiparasitic therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismMIC Range (μg/mL)Mechanism
AntibacterialStaphylococcus aureus<0.03125 - 0.25Inhibition of topoisomerases
AntibacterialEnterococcus faecalis<0.0625 - 0.5Inhibition of topoisomerases
Protozoan InhibitionTrypanosoma cruziNot specifiedModulation of gene expression

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-amino-3-nitrobenzoate, and how can reaction efficiency be validated?

  • Methodology : The compound is synthesized via esterification of 4-amino-3-nitrobenzoic acid using methanol and thionyl chloride (SOCl₂) under reflux. Key steps include:

  • Dissolving 4-amino-3-nitrobenzoic acid in methanol.
  • Dropwise addition of SOCl₂ to generate the ester (reflux at 20°C for 16 hours).
  • Isolation via filtration after solvent removal .
    • Validation : Monitor reaction progress using TLC (hexane/EtOH, 1:1) and confirm purity via melting point (191–194°C) .

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Tools : Use SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to analyze molecular geometry and packing .
  • Output : Validate bond lengths/angles against DFT-optimized structures (e.g., nitro group planarity) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Assign signals in DMSO-d₆ (e.g., δ 3.86 ppm for methyl ester protons) .
  • IR : Identify ester C=O (~1700 cm⁻¹), nitro (NO₂, ~1530 cm⁻¹), and amine (NH₂, ~3400 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 197.14 .

Advanced Research Questions

Q. How does the nitro group’s position influence regioselectivity in nitration reactions of methyl benzoate derivatives?

  • Mechanism : Nitration occurs at the meta position relative to the electron-withdrawing ester group. Steric hindrance from the methyl ester directs nitro substitution to the 3-position .
  • Validation : Compare with analogs (e.g., Methyl 4-chloro-3-nitrobenzoate) using X-ray diffraction to confirm regiochemistry .

Q. Can graph set analysis predict hydrogen-bonding networks in this compound crystals?

  • Method : Apply Etter’s graph theory to classify motifs (e.g., R₂²(8) for amine-nitro interactions).
  • Case Study : Analyze NH₂⋯O nitro and C–H⋯O ester interactions to determine supramolecular stability .

Q. What computational approaches are suitable for studying this compound’s electronic properties?

  • DFT : Optimize geometry at B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps and electrostatic potential maps .
  • Docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 protease) using AutoDock Vina .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s reactivity?

  • Comparative Study : Synthesize analogs (e.g., Methyl 4-chloro-3-nitrobenzoate) and compare:

  • Stability : Thermal gravimetric analysis (TGA) under nitrogen.
  • Reactivity : Kinetics of reduction (e.g., Pd/C hydrogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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